molecular formula C17H16BrN3O5 B10922933 2-bromo-4-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenyl 4-methoxybenzoate

2-bromo-4-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenyl 4-methoxybenzoate

Cat. No.: B10922933
M. Wt: 422.2 g/mol
InChI Key: JLTSYMDWGWESML-AWQFTUOYSA-N
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Description

4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound that features a combination of functional groups, including a hydrazone, an amide, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE typically involves multiple steps:

    Formation of the Hydrazone: The initial step involves the reaction of an aldehyde or ketone with hydrazine or its derivatives to form the hydrazone.

    Amide Formation: The hydrazone is then reacted with an isocyanate to form the amide group.

    Esterification: The final step involves the esterification of the resulting compound with 4-methoxybenzoic acid under acidic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Potential use in the development of new pharmaceuticals due to its unique functional groups.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Potential applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with and modify biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHOXYBENZOATE
  • 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-FLUORO-6-METHOXYPHENYL 4-METHOXYBENZOATE

Uniqueness:

  • The presence of the bromine atom in 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE imparts unique reactivity compared to its chloro and fluoro analogs.
  • The combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C17H16BrN3O5

Molecular Weight

422.2 g/mol

IUPAC Name

[2-bromo-4-[(E)-(carbamoylhydrazinylidene)methyl]-6-methoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C17H16BrN3O5/c1-24-12-5-3-11(4-6-12)16(22)26-15-13(18)7-10(8-14(15)25-2)9-20-21-17(19)23/h3-9H,1-2H3,(H3,19,21,23)/b20-9+

InChI Key

JLTSYMDWGWESML-AWQFTUOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)/C=N/NC(=O)N)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=NNC(=O)N)OC

Origin of Product

United States

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